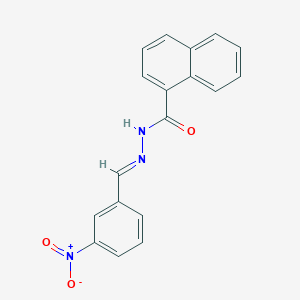![molecular formula C21H18N6O2 B5573946 2-anilino-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5573946.png)
2-anilino-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-anilino-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C21H18N6O2 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.14912384 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Directing Group in C-H Amination
2-(Pyridin-2-yl) aniline, a compound structurally similar to 2-anilino-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-5-pyrimidinecarboxamide, has been utilized as a new, removable directing group in C-H amination reactions mediated by cupric acetate. This method effectively aminates β-C(sp2)-H bonds of benzamide derivatives with various amines, demonstrating good functional group tolerance in air (Zhao et al., 2017).
Cyclin-Dependent Kinase Inhibitors
Compounds with structural similarities to this compound have been synthesized and evaluated for their ability to inhibit cyclin-dependent kinases (CDKs). These inhibitors have shown potent activity, inhibiting CDK2 with very low nanomolar Ki values (McIntyre et al., 2010).
Antiproliferative Activity Towards Cancer Cell Lines
2-Anilino-4-(benzimidazol-2-yl)-pyrimidines, related structurally to the compound , have been synthesized and shown to inhibit several cancer-related protein kinases. These derivatives exhibited significant antiproliferative activity for various cancer cell lines at submicromolar concentrations (Determann et al., 2012).
Antitumor Activity
Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, structurally similar to this compound, have been designed and assessed for their antitumor activity. These compounds exhibited promising antitumor properties in vitro (Maftei et al., 2016).
Pneumocystis Carinii and Toxoplasma Gondii Inhibitors
Compounds structurally related to this compound have been studied as potential inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase. These compounds have shown promising results in inhibiting the growth of T. gondii cells in culture at nanomolar concentrations (Gangjee et al., 1999).
Mécanisme D'action
Orientations Futures
The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine, materials science, and organic synthesis .
Propriétés
IUPAC Name |
2-anilino-N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-27(14-18-25-26-19(29-18)15-8-4-2-5-9-15)20(28)16-12-22-21(23-13-16)24-17-10-6-3-7-11-17/h2-13H,14H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWXHXRMWVZLXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NN=C(O1)C2=CC=CC=C2)C(=O)C3=CN=C(N=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methoxyethyl)-8-[4-(1H-pyrazol-4-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5573893.png)

![6-{[(2S)-2-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}-2-(2-methoxyethyl)-1,3-benzoxazole](/img/structure/B5573910.png)
![4-(4-methylphenoxy)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5573918.png)
![4-[4-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5573923.png)
![(1R*,5R*)-N,N-dimethyl-6-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-3,6-diazabicyclo[3.2.2]nonane-3-carboxamide](/img/structure/B5573926.png)
![6-ethoxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5573934.png)
![3-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5573951.png)
![5-methyl-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-thiophenecarboxamide hydrochloride](/img/structure/B5573957.png)
![3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine](/img/structure/B5573960.png)
![4-fluoro-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5573972.png)
![N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5573975.png)
![7-fluoro-2-methyl-4-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)quinoline](/img/structure/B5573982.png)
